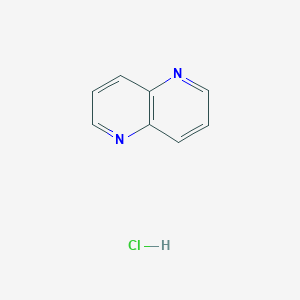

1,5-Naphthyridine hydrochloride

Description

Properties

IUPAC Name |

1,5-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2.ClH/c1-3-7-8(9-5-1)4-2-6-10-7;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQCJLZDOCOFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584401 | |

| Record name | 1,5-Naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698999-42-7 | |

| Record name | 1,5-Naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 698999-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Skraup Reaction and Modifications

The Skraup reaction remains the most widely employed method for synthesizing 1,5-naphthyridine derivatives. This quinoline synthesis analog involves cyclizing 3-aminopyridine precursors with glycerol under acidic conditions. Key advancements include:

- Catalyst Optimization : Early methods used iodine as a catalyst in dioxane/water (1:1), achieving moderate yields (40–50%). Substituting iodine with m-NO₂PhSO₃Na improved reproducibility and yields (45–50%) for derivatives like 3-bromo-1,5-naphthyridine.

- Solvent Systems : Polar aprotic solvents like chlorobenzene facilitated cyclization at elevated temperatures (150–200°C), enabling access to 4-hydroxy-1,5-naphthyridine.

- Green Chemistry Adaptations : Recyclable iodine catalysts in dioxane/water reduced waste, maintaining efficiency over five cycles.

Table 1: Skraup Reaction Conditions for 1,5-Naphthyridine Derivatives

Friedländer Condensation

The Friedländer reaction couples 3-aminoquinaldehyde with ketones to construct the 1,5-naphthyridine core. For example, reacting 3-aminoquinaldehyde 6 with 2-acetylpyridine 5 in ethanol/NaOH yielded benzo[b]naphthyridine 7 (pbn). This method excels in producing fused derivatives, though yields vary with steric hindrance:

$$ \text{3-Aminoquinaldehyde} + \text{RCOR}' \xrightarrow{\text{NaOH/EtOH}} \text{Benzo[b]naphthyridine} $$

Modern Cycloaddition Approaches

Povarov Reaction ([4+2] Cycloaddition)

The aza-Diels-Alder reaction, catalyzed by Lewis acids, constructs tetrahydro-1,5-naphthyridines. For instance, imines derived from anilines and aldehydes react with dienophiles like glyoxalates to form 37a–c with >80% regioselectivity. Microwave irradiation reduced reaction times from hours to minutes while preserving yields.

Visible-Light Catalyzed Synthesis

A metal-free protocol using Rhodamine 6G (Rh-6G) under visible light synthesized dibenzo[b,h]naphthyridine 36 from 3-isocyano-2-phenylquinoline 34 and bromobenzene 35 . This method avoids transition metals, enhancing sustainability:

$$ \text{3-Isocyanoquinoline} + \text{Ar-Br} \xrightarrow{\text{Rh-6G, hν}} \text{Dibenzo[b,h]naphthyridine} $$

Cross-Coupling and Sequential Cyclization

Heck Coupling Followed by Cyclization

Palladium-catalyzed Heck coupling of bromonitropyridine 27 with alkenes generated intermediates that cyclized to 1,5-naphthyridines 29a–b (60% yield). PPTS (pyridinium p-toluenesulfonate) proved critical for stabilizing intermediates during lactamization.

Meldrum’s Acid-Mediated Cyclization

Condensing 3-aminopyridines with Meldrum’s acid in triethyl orthoformate at 100°C, followed by thermal decarboxylation in Dowtherm A (250°C), produced 8-hydroxy-1,5-naphthyridines 19a–j . This method is favored for introducing carboxylate substituents:

Table 2: Meldrum’s Acid-Based Syntheses of 1,5-Naphthyridines

Hydrochloride Salt Formation

Converting 1,5-naphthyridine to its hydrochloride salt typically involves treating the free base with gaseous HCl or concentrated hydrochloric acid. For example, hexahydrobenzo[h]indolo[3,2,1-de]naphthyridine was isolated as its hydrochloride salt by bubbling HCl through a dichloromethane solution. Critical parameters include:

- Solvent Choice : Ethereal solvents (e.g., THF) prevent over-protonation.

- Stoichiometry : Excess HCl (1.2–2.0 eq.) ensures complete salt formation.

- Crystallization : Anti-solvent addition (e.g., diethyl ether) precipitates pure hydrochloride.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, which react readily with 1,5-naphthyridines to form N-alkylsubstituted derivatives . Other reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphthyridine oxides, while reduction reactions may yield reduced naphthyridine derivatives .

Scientific Research Applications

Antimicrobial Activity

1,5-Naphthyridine derivatives have been studied for their antimicrobial properties. Research indicates that compounds with this structure exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. For instance, a study demonstrated that 1,5-naphthyridine derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations have highlighted the potential of 1,5-naphthyridine hydrochloride as an anticancer agent. A series of synthesized derivatives were tested for cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .

Enzyme Inhibition

This compound has been explored as an inhibitor of specific enzymes relevant to disease mechanisms. For example, it has shown potential as a phosphodiesterase inhibitor, which could be beneficial in treating conditions like asthma and erectile dysfunction .

Case Study: Synthesis of Novel Derivatives

A notable case study involved the synthesis of new 1,5-naphthyridine derivatives through multi-step reactions. These derivatives were evaluated for their biological activities, revealing that some exhibited enhanced potency compared to the parent compound. This research underscores the importance of structural modifications in improving therapeutic efficacy .

Pesticidal Activity

The potential use of this compound in agrochemicals has been explored due to its biological activity against pests. Studies have shown that certain naphthyridine derivatives possess insecticidal properties against common agricultural pests such as aphids and beetles .

Herbicidal Properties

Research has also indicated that 1,5-naphthyridine compounds can act as herbicides, inhibiting the growth of unwanted plant species. Field trials demonstrated effective weed control with minimal phytotoxicity to crops .

Organic Electronics

In materials science, this compound has been investigated for its application in organic electronic devices. Its semiconducting properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating naphthyridine derivatives into device architectures can enhance performance metrics such as efficiency and stability .

Case Study: OLED Development

A research team developed an OLED using a 1,5-naphthyridine derivative as an emitting layer. The device exhibited high luminescence efficiency and stability under prolonged operation conditions. This case study illustrates the compound's potential in advancing organic electronic technologies .

Mechanism of Action

The mechanism of action of 1,5-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interfere with its replication and transcription processes . Additionally, it may interact with enzymes and receptors involved in various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Reactivity and Functionalization

- Halogenation: 1,5-Naphthyridine undergoes chlorination via mono-N-oxide intermediates using peracids, while bromination employs bromine in acetic acid . In contrast, 1,7-naphthyridine bromination requires harsher conditions due to reduced electron density .

- Substituent Effects :

Biological Activity

1,5-Naphthyridine hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various biological effects of this compound, including its antibacterial, antiproliferative, antiviral, and anti-inflammatory properties. Additionally, we will examine case studies and research findings that highlight its potential therapeutic applications.

Overview of this compound

1,5-Naphthyridine is a heterocyclic compound with a fused bicyclic structure containing nitrogen. Its derivatives are known for their pharmacological properties and have been explored for various therapeutic uses. The hydrochloride salt form enhances its solubility and bioavailability.

1. Antiproliferative Activity

Research indicates that 1,5-naphthyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies demonstrated that certain derivatives induced apoptosis in human leukemia cells (Kasumi-1) at concentrations as low as 7 μM, leading to cell cycle arrest at the G0/G1 phase .

Table 1: Antiproliferative Effects of 1,5-Naphthyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Canthin-6-one | Kasumi-1 | 7 | Induces apoptosis and cell cycle arrest |

| Benzo[b][1,5]naphthyridine | HeLa | 15 | Topoisomerase II inhibition |

| 1-cyclopropyl-1,5-naphthyridin-4-ylureas | COLO 205 | 10 | Aurora kinase inhibition |

2. Antibacterial Activity

The antibacterial properties of 1,5-naphthyridines have been well-documented. Certain derivatives demonstrate higher activity against Gram-positive bacteria compared to Gram-negative strains. For example, benzo[b]1,5-naphthyridine was found to be effective against Staphylococcus aureus .

Table 2: Antibacterial Activity of Selected Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzo[b][1,5]naphthyridine | Staphylococcus aureus | 8 µg/mL |

| Fused naphthyridine | Escherichia coli | 16 µg/mL |

3. Antiviral Activity

Some studies have reported the antiviral potential of 1,5-naphthyridine derivatives against viral infections. For instance, certain compounds showed promising results against Plasmodium falciparum and Plasmodium vivax, indicating potential applications in treating malaria .

Study on Immunomodulatory Effects

A notable study investigated the immunomodulatory activity of canthin-6-one derived from the Rutaceae family. In a rat model of drug-induced colitis, it was shown to reduce pro-inflammatory cytokines such as TNF-α and IL-12p70 while diminishing oxidative stress in colon tissues .

Anticancer Research

In another study focusing on anticancer activity, researchers synthesized a series of phenyl- and indeno-1,5-naphthyridine derivatives and evaluated their effects on human colon cancer cells (COLO 205). Several compounds exhibited significant antiproliferative activity and inhibited topoisomerase I .

Q & A

Q. What safety protocols are essential when handling 1,5-Naphthyridine hydrochloride in laboratory settings?

- Methodological Answer : Handling requires strict adherence to GHS hazard protocols:

- PPE : Wear chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and safety goggles (JIS T 8147) to prevent skin/eye contact and inhalation of aerosols .

- Ventilation : Use local exhaust systems or conduct work in well-ventilated areas to minimize respiratory exposure (H335 hazard) .

- Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Store waste in airtight containers to avoid environmental contamination .

Q. How can researchers synthesize this compound, and what are the key intermediates?

- Methodological Answer : Common synthetic routes include:

- From 2,5-Diaminopyridine : React with glycerol under cyclodehydration conditions (Skraup reaction) to form the 1,5-naphthyridine core, followed by HCl salt formation .

- Chlorodehydroxylation : Treat pyrido[c][1,5]naphthyridin-6-ones with phosphorus oxychloride (POCl₃) at 100°C for 12 hours to introduce chlorine substituents . Key intermediates include 3-aminopyridine derivatives and N-oxides, which undergo deoxygenation (e.g., using PCl₃) to yield the final product .

Q. What analytical techniques are recommended for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C spectra to verify aromatic proton environments and substitution patterns .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 199.03 for the base compound) and fragmentation patterns .

- X-ray Crystallography : Resolve tautomeric forms (e.g., DN1 vs. DN3) in solid-state studies, particularly for substituted derivatives .

Advanced Research Questions

Q. How do reaction conditions influence chlorination patterns in 1,5-Naphthyridine derivatives?

- Methodological Answer : Chlorination outcomes depend on nucleophilic attack sites and steric effects:

- Phosphoryl Chloride (POCl₃) : Preferentially chlorinates the 4-position in 1,5-naphthyridine 1-oxide due to reduced steric hindrance, yielding 4-chloro derivatives. In contrast, 1,6-naphthyridine 1-oxide produces 3- and 4-chloro isomers as major products .

- Temperature Effects : Lower temperatures (−40°C) favor σ-adduct formation at C-2, while higher temperatures (10–50°C) shift reactivity to C-4 in amination reactions .

Q. What computational methods are effective in predicting tautomeric stability of substituted 1,5-Naphthyridine derivatives?

- Methodological Answer :

- B3LYP/CC-PVDZ Calculations : Used to evaluate tautomer stability (e.g., DN1 > DN3 > DN2 in gas phase) by comparing Gibbs free energies .

- Polarizable Continuum Model (PCM) : Solvent polarity (e.g., water vs. chloroform) alters tautomeric dominance. Electron-withdrawing groups (e.g., −CF₃) stabilize DN1 in polar solvents, while electron-donating groups (e.g., −CH₃) favor DN3 .

Q. How do 1,5-Naphthyridine derivatives modulate TGF-β signaling pathways?

- Methodological Answer :

- ALK5 Inhibition : Derivatives like RepSox (2-[3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine) bind to the ATP pocket of ALK5 (TGF-β type I receptor), blocking autophosphorylation (IC₅₀ = 4–6 nM) .

- Structural Insights : X-ray crystallography reveals hydrophobic interactions between the naphthyridine core and ALK5 residues (e.g., His283), while pyrazole/pyridinyl groups enhance selectivity over p38 MAPK .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.